molecular formula C17H14N2O4 B2486221 4-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one CAS No. 946282-15-1

4-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B2486221
CAS No.: 946282-15-1
M. Wt: 310.309
InChI Key: YKAFVSDJBVICBR-UHFFFAOYSA-N
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Description

4-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one is a chemical hybrid of two privileged pharmacophores in medicinal chemistry: the benzo[1,3]dioxole ring system and the 3,4-dihydroquinoxalin-2(1H)-one scaffold. This combination suggests significant potential for multi-target biological activity in research settings. The 3,4-dihydroquinoxaline core is a structure of high interest in synthetic and pharmaceutical chemistry, known to be accessible via catalyst-free, atom-economical multicomponent reactions . Compounds based on this scaffold have been widely investigated for a range of pharmacological activities. Similarly, the benzo[1,3]dioxole moiety is a common structural element in bioactive molecules and has been incorporated into synthetic compounds demonstrated to exhibit potent anti-angiogenic properties and P-glycoprotein (P-gp) efflux pump inhibition activity, which can help overcome multidrug resistance in cancer cells . As a fused entity, this compound is provided For Research Use Only and is intended for chemical and biological investigation, such as screening for novel therapeutic agents, exploring mechanisms of action, or serving as a synthetic intermediate for further derivative development. Researchers are advised to handle this product with care and refer to the material safety data sheet (MSDS) prior to use.

Properties

IUPAC Name

4-[2-(1,3-benzodioxol-5-yl)acetyl]-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c20-16-9-19(13-4-2-1-3-12(13)18-16)17(21)8-11-5-6-14-15(7-11)23-10-22-14/h1-7H,8-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKAFVSDJBVICBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1C(=O)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves multiple steps. One common approach begins with the preparation of the benzo[d][1,3]dioxole moiety, which can be synthesized from piperonal through a series of reactions involving reduction and cyclization . The dihydroquinoxalinone structure is then formed through a condensation reaction with appropriate reagents under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

4-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions include various quinoxaline and dihydroquinoxaline derivatives, which can have different functional groups attached depending on the specific reagents and conditions used .

Scientific Research Applications

Research indicates that this compound exhibits notable biological activities, particularly as an antitumor agent and an acetylcholinesterase inhibitor . The following sections detail its applications based on current findings.

Antitumor Activity

Recent studies have demonstrated that derivatives of 4-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one show significant antiproliferative effects against various cancer cell lines. For instance:

  • Case Study 1 : In vitro assays revealed that compounds related to this structure exhibited IC50 values as low as 0.80 μM against MDA-MB-231 breast cancer cells and 0.050 μM against HepG2 liver cancer cells, indicating potent anticancer properties .
  • Mechanism of Action : The proposed mechanism involves the inhibition of topoisomerase enzymes, which are crucial for DNA replication and cell division. This inhibition leads to apoptosis in cancer cells .

Acetylcholinesterase Inhibition

The compound's potential as an acetylcholinesterase inhibitor suggests applications in treating neurodegenerative diseases such as Alzheimer’s disease.

  • Case Study 2 : A series of synthesized compounds based on similar structures showed promising acetylcholinesterase inhibitory activity, with some derivatives achieving IC50 values around 2.7 µM . This suggests that modifications to the quinoxaline structure can enhance its efficacy against enzyme activity linked to cognitive decline.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors:

  • Step 1 : Formation of the benzo[d][1,3]dioxole moiety through cyclization reactions.
  • Step 2 : Acetylation of the resulting compound using acetic anhydride or acetyl chloride.
  • Step 3 : Cyclization to form the quinoxaline core through condensation reactions.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

Structural FeatureEffect on Activity
Benzo[d][1,3]dioxole moietyEnhances binding affinity to target proteins
Acetyl groupIncreases lipophilicity and bioavailability
Dihydroquinoxaline coreEssential for biological activity and receptor interaction

Mechanism of Action

The mechanism of action of 4-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation .

Biological Activity

The compound 4-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one is a synthetic derivative that combines a quinoxaline core with a benzo[d][1,3]dioxole moiety. This unique structural combination is of significant interest due to its potential biological activities, particularly in the fields of anticancer and neuroprotective research. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this compound based on recent findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes the reaction of 2-(benzo[d][1,3]dioxol-5-yl)acetyl chloride with appropriate amines to form the desired quinoxaline derivative. The synthetic route may also involve the use of catalysts and specific reaction conditions to enhance yield and purity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to benzo[d][1,3]dioxole derivatives. For instance, a study demonstrated that thiourea derivatives incorporating benzo[d][1,3]dioxol-5-yl moieties exhibited significant cytotoxicity against various cancer cell lines (HepG2, HCT116, MCF7) with IC50 values ranging from 1.54 µM to 4.52 µM. These compounds were shown to induce apoptosis through mechanisms involving EGFR inhibition and modulation of mitochondrial apoptosis pathway proteins such as Bax and Bcl-2 .

Neuroprotective Effects

Another area of research focuses on the neuroprotective effects of similar compounds. The inhibition of acetylcholinesterase (AChE) is crucial in treating neurodegenerative diseases like Alzheimer’s. Compounds designed with heterocyclic cores have shown promising AChE inhibitory activity, with some derivatives achieving IC50 values as low as 2.7 µM . This suggests that modifications in the structure can enhance bioactivity against neurodegenerative conditions.

Case Study 1: Anticancer Mechanisms

A detailed investigation into the anticancer mechanisms of derivatives containing benzo[d][1,3]dioxole revealed that they effectively inhibited cell proliferation in vitro. The study utilized flow cytometry for cell cycle analysis and annexin V-FITC assays to confirm apoptotic induction. The results indicated a significant increase in early and late apoptosis in treated cells compared to controls .

Case Study 2: In Silico Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest strong interactions with active sites of target enzymes involved in cancer progression and neurodegeneration . The computational models provide insights into structural modifications that could enhance efficacy.

Data Table: Biological Activity Summary

Activity Type Target IC50 Value (µM) Mechanism
AnticancerHepG22.38EGFR inhibition, apoptosis
AnticancerHCT1161.54Cell cycle arrest
AnticancerMCF74.52Mitochondrial pathway modulation
NeuroprotectionAcetylcholinesterase2.7Inhibition of enzyme activity

Q & A

Q. What are the recommended synthetic routes for synthesizing 4-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound’s synthesis typically involves multi-step organic reactions, including condensation and cyclization. For example, a benzo[d][1,3]dioxol-5-yl acetyl intermediate may be coupled with a dihydroquinoxalinone precursor using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to form the final structure . Optimization requires monitoring reaction temperatures (e.g., 0–5°C for sensitive intermediates) and inert atmospheres (argon/nitrogen) to prevent oxidation. Purity can be enhanced via column chromatography with gradients of ethyl acetate/hexane .

Q. How can structural elucidation of this compound be performed to confirm its regiochemistry and stereochemistry?

  • Methodological Answer : X-ray crystallography is the gold standard for resolving regiochemistry and stereochemistry. For example, the related compound 4-[(2,5-dimethylanilino)acetyl]-3,4-dihydroquinoxalin-2(1H)-one was structurally confirmed via single-crystal X-ray diffraction (Cu-Kα radiation, θ range 3.1–27.5°) . Complementary techniques include 1^1H/13^{13}C NMR (e.g., distinguishing diastereotopic protons) and high-resolution mass spectrometry (HRMS) to verify molecular weight within ±2 ppm error .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound (e.g., inconsistent IC50 values across studies)?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). Standardize protocols using:
  • Positive controls : Compare with established inhibitors (e.g., doxorubicin for cytotoxicity assays).
  • Dose-response curves : Use at least six concentrations to calculate IC50 with Hill slope validation.
  • Solvent normalization : Ensure DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts.
    Cross-validate findings using orthogonal assays (e.g., fluorescence-based ATP quantification vs. MTT assays) .

Q. How can environmental impact assessments (e.g., degradation pathways, ecotoxicity) be designed for this compound?

  • Methodological Answer : Follow the INCHEMBIOL framework :
  • Abiotic degradation : Study hydrolysis (pH 5–9 buffers, 25–50°C) and photolysis (UV-Vis light, λ = 290–800 nm).
  • Biotic degradation : Use OECD 301F (ready biodegradability) tests with activated sludge.
  • Ecototoxicity : Conduct Daphnia magna acute toxicity (48h LC50) and algal growth inhibition (72h IC50) assays.
    Analyze metabolites via HPLC-MS/MS and quantify persistence using half-life (t½) calculations .

Q. What experimental design principles apply to in vivo studies of this compound’s pharmacokinetics?

  • Methodological Answer : Use a randomized block design with split-plot adjustments :
  • Dosing groups : Include vehicle control, low/medium/high doses (n=6–8 animals/group).
  • Sampling intervals : Collect plasma at t=0, 0.5, 1, 2, 4, 8, 12, 24h post-administration.
  • Analytical validation : Quantify compound levels via LC-MS/MS with calibration curves (R² ≥0.99) and precision (CV ≤15%).
    Compute pharmacokinetic parameters (AUC, Cmax, t½) using non-compartmental analysis (Phoenix WinNonlin®) .

Q. How can stability studies under varying pH and temperature conditions inform storage protocols?

  • Methodological Answer : Conduct accelerated stability testing per ICH Q1A guidelines:
  • pH stability : Incubate the compound in buffers (pH 1.2, 4.5, 6.8, 7.4) at 37°C for 24h. Monitor degradation via HPLC-UV (λ = 254 nm) .
  • Thermal stability : Store solid samples at 25°C/60% RH, 40°C/75% RH for 1–3 months. Assess polymorphic transitions via PXRD .
  • Light sensitivity : Expose to 1.2 million lux-hours of visible light and 200 W·h/m² UV (ICH Q1B).

Advanced Mechanistic and Methodological Questions

Q. What advanced synthetic strategies (e.g., flow chemistry, microwave-assisted synthesis) could improve yield or reduce byproducts?

  • Methodological Answer :
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 100°C, 300 W, 20 min) while maintaining yield .
  • Flow chemistry : Use microreactors for exothermic steps (e.g., acylations) to enhance heat dissipation and scalability.
  • Catalytic optimization : Screen palladium/copper catalysts for Suzuki-Miyaura couplings of halogenated intermediates .

Q. How can researchers address data reproducibility challenges in SAR studies of this compound’s derivatives?

  • Methodological Answer :
  • Standardized libraries : Synthesize derivatives with systematic substitutions (e.g., -F, -Cl, -OMe) at positions 2, 3, and 7 of the quinoxalinone core .
  • Machine learning : Train QSAR models (e.g., Random Forest, SVM) on datasets with ≥50 compounds to predict activity cliffs.
  • Crystallographic docking : Validate binding poses using AutoDock Vina with co-crystal structures of target proteins (e.g., COX-2 for anti-inflammatory activity) .

Q. What methodologies are critical for studying structure-activity relationships (SAR) in analogs of this compound?

  • Methodological Answer :
  • Pharmacophore mapping : Identify essential moieties (e.g., benzo[d][1,3]dioxole for π-π stacking) via MOE or Schrödinger Suite .
  • Free-Wilson analysis : Deconstruct analogs into substituent contributions to bioactivity (e.g., logP, H-bond donors).
  • 3D-QSAR : Generate CoMFA/CoMSIA models using alignment rules based on the parent compound’s bioactive conformation .

Q. How can degradation pathways of this compound be elucidated to inform green chemistry practices?

  • Methodological Answer :
  • Advanced oxidation processes (AOPs) : Treat with UV/H2O2 or Fenton’s reagent, then identify intermediates via GC-MS or NMR .
  • Computational tools : Predict degradation products using EAWAG-BBD Pathway Prediction System.
  • Life cycle assessment (LCA) : Quantify environmental footprints (e.g., E-factor, atom economy) using SimaPro® .

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